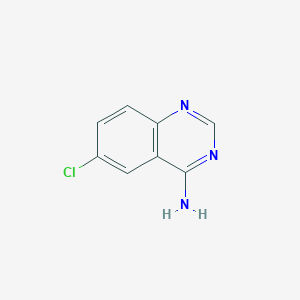

6-Chloroquinazolin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYOLSIBCDCWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313175 | |

| Record name | 6-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19808-35-6 | |

| Record name | 19808-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloroquinazolin-4-amine mechanism of action in cancer

An In-Depth Technical Guide on the Mechanism of Action of 6-Chloroquinazolin-4-amine Derivatives in Cancer

Authored by: A Senior Application Scientist

Foreword: The Quinazoline Scaffold - A Privileged Structure in Oncology

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The quinazoline ring system is one such "privileged scaffold," particularly in the development of anticancer drugs. Its rigid, bicyclic structure provides an ideal anchor for positioning functional groups to interact with high affinity and specificity within the ATP-binding pockets of protein kinases. This guide focuses on a specific, yet crucial, member of this family: This compound . While not typically a therapeutic agent in its own right, this core structure is a fundamental building block for a multitude of targeted cancer therapies. The presence of the chloro group at the 6-position is a recurring motif in many potent kinase inhibitors, influencing their electronic properties and binding interactions. This document will dissect the mechanism of action, not of the isolated core, but of its therapeutically relevant derivatives, providing researchers and drug development professionals with a comprehensive understanding of how this scaffold is leveraged to combat cancer at a molecular level.

Section 1: The Primary Mechanism - Competitive Inhibition of Protein Kinases

The vast majority of anticancer agents derived from the this compound scaffold function as ATP-competitive protein kinase inhibitors. Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process fundamental to cellular signaling. In many cancers, kinases become dysregulated, leading to uncontrolled cell growth, proliferation, and survival. Quinazoline derivatives are expertly designed to mimic the purine ring of ATP, allowing them to occupy the ATP-binding site on a target kinase, thereby blocking its activity and shutting down the aberrant signaling cascade.

Key Kinase Target: p21-Activated Kinase 4 (PAK4)

One of the most significant targets for modern 6-chloroquinazoline derivatives is p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase that acts as a critical downstream effector of Rho GTPases, playing a pivotal role in cytoskeletal dynamics, cell motility, and survival signaling. Overexpression of PAK4 is correlated with metastasis and poor prognosis in several cancers, including non-small cell lung cancer (NSCLC).[1]

Derivatives of 6-chloro-4-aminoquinazoline-2-carboxamide have been specifically engineered through structure-based drug design (SBDD) to be potent and selective PAK4 inhibitors.[1] These compounds occupy the ATP-binding pocket, with the quinazoline core forming key hydrogen bonds and the chloro group contributing to favorable van der Waals interactions. A prime example, compound 31 (CZh226) , demonstrates remarkable selectivity for PAK4 over other kinases (346-fold vs. PAK1), potently inhibiting the migration and invasion of A549 lung cancer cells by downregulating PAK4-directed signaling pathways.[1]

Signaling Pathway: PAK4 Inhibition

Caption: Inhibition of the PAK4 signaling pathway by 6-chloroquinazoline derivatives.

Broader Kinase Targets: EGFR and the PI3K/Akt/mTOR Axis

The 4-anilinoquinazoline scaffold, which frequently incorporates a 6-chloro substitution, is the basis for several FDA-approved drugs that target receptor tyrosine kinases (RTKs). These include gefitinib and erlotinib, which are inhibitors of the Epidermal Growth Factor Receptor (EGFR).[2][3] Dysregulation of the EGFR pathway is a common driver in lung, colon, and other epithelial cancers.

Furthermore, other derivatives have been shown to potently inhibit the PI3K/Akt/mTOR pathway , a central signaling node that governs cell growth, proliferation, and survival.[4] Compound 45 , a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, was found to inhibit the ALK/PI3K/AKT signaling pathway in lung cancer cells.[5] By blocking these critical survival pathways, 6-chloroquinazoline derivatives effectively cut off the signals that tell cancer cells to grow and divide.

Signaling Pathway: General RTK/PI3K Inhibition

Caption: Inhibition of RTK and PI3K pathways by 6-chloroquinazoline derivatives.

Section 2: Downstream Cellular Consequences of Kinase Inhibition

The ultimate therapeutic value of these compounds lies in the cellular events that occur after the target kinase is inhibited. Blocking these pro-survival and pro-proliferative signals triggers a cascade of events that are detrimental to the cancer cell.

Induction of Apoptosis

A primary outcome of treatment with 6-chloroquinazoline derivatives is the induction of apoptosis, or programmed cell death. By inhibiting key survival pathways, the delicate balance within the cell shifts, favoring pro-apoptotic signals.

-

Intrinsic Pathway Activation : Many derivatives, such as DW-8, trigger the intrinsic apoptotic pathway.[2][6] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c.[5]

-

Caspase Cascade : The released cytochrome c activates a cascade of executioner enzymes called caspases. Specifically, the activation of initiator caspase-9 and executioner caspases-3 and -7 is a hallmark of this mechanism, leading to the systematic dismantling of the cell.[2][6]

-

Increased Reactive Oxygen Species (ROS) : Some compounds have been shown to increase the levels of intracellular ROS, which can further damage cellular components and push the cell towards apoptosis.[2][6]

Quantitative Data: Apoptotic Induction

| Compound | Cell Line | Concentration | Apoptosis Ratio (%) | Reference |

| Derivative 5a | MGC-803 | 10 µM | 31.7% | [7] |

| Derivative 5f | MGC-803 | 10 µM | 21.9% | [7] |

Cell Cycle Arrest

In addition to inducing cell death, these compounds can halt the progression of the cell cycle, preventing cancer cells from replicating. The specific phase of arrest depends on the primary kinase target.

-

G1 Phase Arrest : Inhibition of the ALK/PI3K/AKT pathway by compounds like derivative 45 can cause the cell cycle to arrest in the G1 phase, preventing the cell from initiating DNA synthesis.[5]

-

G2/M Phase Arrest : Other derivatives, such as DW-8 , can induce cell cycle arrest at the G2/M checkpoint, stopping the cell just before mitosis.[6]

Logical Flow: From Kinase Inhibition to Cell Cycle Arrest

Caption: Mechanism leading from kinase inhibition to cell cycle arrest.

Section 3: Key Experimental Protocols

Validating the mechanism of action for a novel 6-chloroquinazoline derivative requires a suite of robust biochemical and cell-based assays. The following protocols represent self-validating systems for interrogating the core activities described in this guide.

Protocol: Kinase Inhibition Assay (Z'-Lyte™ FRET-based Assay)

This protocol is adapted for determining the inhibitory activity of a compound against a specific kinase like PAK4.[1]

Principle: This assay uses a FRET (Fluorescence Resonance Energy Transfer) signal between a coumarin-labeled peptide substrate and a fluorescein-labeled antibody. When the kinase phosphorylates the peptide, the antibody can no longer bind, disrupting FRET and changing the emission ratio.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, ATP solution, kinase solution (e.g., PAK4), and a specific peptide substrate. Serially dilute the test compound (e.g., starting from 100 µM).

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the test compound dilution.

-

Add 5 µL of the kinase/peptide substrate mixture.

-

Initiate the reaction by adding 2.5 µL of the ATP solution. Include "no inhibitor" controls and "no kinase" controls.

-

Incubate for 60 minutes at room temperature.

-

-

Development: Add 5 µL of the Development Reagent (containing the antibody) to each well.

-

Detection: Incubate for 60 minutes at room temperature. Read the plate on a fluorescence plate reader, measuring the emission from both coumarin (445 nm) and fluorescein (520 nm) with an excitation of 400 nm.

-

Data Analysis: Calculate the emission ratio (Coumarin/Fluorescein). The percent inhibition is determined relative to the "no inhibitor" controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Cell Viability (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.[2]

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 6-chloroquinazoline derivative for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percent viability. Plot percent viability versus compound concentration to calculate the IC₅₀ value.

Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)

This protocol quantifies the percentage of cells undergoing apoptosis.

Principle: During early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes.

Step-by-Step Methodology:

-

Treatment: Treat cells with the test compound at a relevant concentration (e.g., 1x or 2x the IC₅₀) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [Link]

- Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]

- Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules. [Link]

- Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents.

- A Review on Recent Synthetic Strategies and Biological Importance of Quinazolinone Nucleus. Chemistry & Biology Interface. [Link]

- Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. National Institutes of Health (NIH). [Link]

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). [Link]

- Synthesis and activity of 6-triazolyl-4-aminoquinazoline new anti-tumor drugs.

- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as Novel ALK Inhibitors. National Institutes of Health (NIH). [Link]

- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. National Institutes of Health (NIH). [Link]

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 6-Chloroquinazolin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinazoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Among its many variations, the 6-chloroquinazolin-4-amine framework has emerged as a particularly fruitful starting point for the design of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this versatile chemical entity, with a focus on its applications in oncology and beyond. We will delve into the causal relationships behind experimental design, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The this compound Core: Synthesis and Strategic Importance

The synthetic accessibility of the this compound scaffold is a key driver of its widespread investigation. A common and efficient route begins with 2-amino-5-chlorobenzonitrile, which undergoes cyclization in the presence of formamide at elevated temperatures to yield this compound.[2] This core can then be readily diversified, particularly at the 4-amino position, through N-arylation reactions with various anilines. Microwave-assisted synthesis has proven to be a rapid and efficient method for generating libraries of 4-anilinoquinazoline derivatives.[1] The presence of the chlorine atom at the 6-position is not merely a synthetic handle; it significantly influences the electronic properties of the quinazoline ring and has been shown to be crucial for the antiproliferative activity of many derivatives.[1]

Experimental Protocol: Microwave-Assisted N-Arylation of 4-Chloroquinazolines [1]

-

Reactant Preparation: In a microwave-safe vessel, combine the 6-substituted-4-chloroquinazoline (1 equivalent), the desired aniline derivative (1.1-1.5 equivalents), and a solvent system of THF/H2O.

-

Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at a controlled temperature (typically 100-150°C) for a specified time (often 10-30 minutes).

-

Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-anilinoquinazoline derivative.

Rationale: This protocol leverages the efficiency of microwave heating to accelerate the nucleophilic aromatic substitution reaction between the 4-chloroquinazoline and the aniline. The use of a water co-solvent can enhance the reaction rate and is more environmentally benign than purely organic solvent systems.

Anticancer Activity: Targeting Key Oncogenic Pathways

The most extensively studied biological activity of this compound derivatives is their anticancer potential. These compounds have been shown to interfere with several critical signaling pathways that drive tumor growth and survival.

Kinase Inhibition: A Dominant Mechanism of Action

Many this compound derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a central role in cellular signal transduction.

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[3] EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation and is implicated in numerous cancers, including non-small cell lung cancer.[3] Derivatives of this compound have been designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling.[4][5] The 6-chloro substituent often plays a key role in the binding affinity and selectivity of these inhibitors.[1] Several approved anticancer drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold.[3]

PAK4 is a serine/threonine kinase that is overexpressed in various human cancers and plays a crucial role in cell migration, invasion, and cytoskeletal dynamics.[6] Structure-based drug design has led to the development of potent and selective PAK4 inhibitors based on the 6-chloro-4-aminoquinazoline-2-carboxamide scaffold.[6] These inhibitors have been shown to effectively suppress the migration and invasion of tumor cells in vitro.[6]

Experimental Protocol: FRET-based Kinase Assay (e.g., Z′-Lyte) [6]

-

Reagent Preparation: Prepare solutions of the kinase (e.g., PAK4), a fluorescently labeled peptide substrate, ATP, and the test compound (this compound derivative) in a suitable buffer.

-

Kinase Reaction: In a microplate, combine the kinase, peptide substrate, and test compound at various concentrations. Initiate the kinase reaction by adding ATP. Incubate for a specified time at a controlled temperature.

-

Development: Add a development reagent containing a protease that specifically cleaves the non-phosphorylated peptide substrate.

-

Detection: Measure the fluorescence resonance energy transfer (FRET) signal. Phosphorylation of the substrate by the kinase protects it from cleavage, resulting in a high FRET signal. Inhibition of the kinase leads to substrate cleavage and a low FRET signal.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Rationale: This assay provides a quantitative measure of the inhibitory potency of a compound against a specific kinase. The FRET-based detection method is highly sensitive and suitable for high-throughput screening.

Induction of Apoptosis

In addition to kinase inhibition, some 6-chloroquinazoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[7] For instance, derivatives linking the 6-chloroquinazoline moiety to a 1,5-diaryl-1,4-pentadien-3-one system have demonstrated the ability to trigger apoptosis in human gastric carcinoma (MGC-803) and breast cancer (Bcap-37) cells.[7]

Experimental Protocol: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

-

Cell Treatment: Culture cancer cells (e.g., MGC-803) and treat them with the 6-chloroquinazoline derivative at various concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting and Staining: Harvest the cells and wash with cold phosphate-buffered saline (PBS). Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

-

Data Interpretation: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Rationale: This method allows for the differentiation and quantification of viable, apoptotic, and necrotic cells, providing clear evidence of apoptosis induction by the test compound.

Beyond Cancer: Expanding Therapeutic Horizons

The biological activities of this compound derivatives are not limited to oncology. Research has revealed their potential in treating a range of other diseases.

Antimicrobial and Antifungal Activity

Derivatives of the quinazoline scaffold have demonstrated promising antimicrobial and antifungal properties.[8][9] For example, certain 6-bromo-quinazolinone derivatives (structurally related to the 6-chloro analogs) have shown significant activity against various bacterial and fungal strains.[10] The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Antiviral Activity

The quinazoline core has also been explored for its antiviral potential.[11] Notably, a series of 4-anilino-6-aminoquinazoline derivatives were identified as potent inhibitors of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV).[12] One of the lead compounds from this study, which features a 3-chloro-4-fluoroaniline moiety at the 4-position, exhibited a high inhibitory effect with no significant cytotoxicity.[12]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazoline ring and the 4-amino group. Key SAR insights include:

-

The 6-Chloro Group: As previously mentioned, the chlorine atom at the 6-position is often critical for potent anticancer activity.[1] In some cases, it can be replaced by other electron-withdrawing groups like fluorine or bromine, but this can impact selectivity.[6]

-

The 4-Anilino Moiety: Substituents on the aniline ring at the 4-position significantly influence activity. For EGFR inhibitors, specific substitutions are required for optimal binding to the ATP pocket.[3]

-

Substituents at Other Positions: Modifications at other positions of the quinazoline ring, such as the 2- and 7-positions, can also modulate the biological activity and pharmacokinetic properties of the compounds.

Quantitative Data Summary

| Compound Class | Target/Activity | Key Findings | Reference |

| 4-Anilinoquinazolines | EGFR Inhibition | Potent inhibition of EGFR tyrosine kinase, with some derivatives showing IC50 values in the low nanomolar range. | [3][13] |

| 6-Chloro-4-aminoquinazoline-2-carboxamides | PAK4 Inhibition | Compound 31 (CZh226) showed a PAK4 Ki of 0.006 μM and 346-fold selectivity over PAK1. | [6] |

| 6-Chloro-quinazolines linked to 1,5-diaryl-1,4-pentadien-3-one | Apoptosis Induction | Compounds 5a and 5f induced apoptosis in 31.7% and 21.9% of MGC-803 cells, respectively, at 10 μM. | [7] |

| 4-Anilino-6-aminoquinazolines | MERS-CoV Inhibition | Compound 20 exhibited an IC50 of 0.157 μM against MERS-CoV with a selectivity index of 25. | [12] |

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, with particularly significant potential in the field of oncology. The continued exploration of this chemical space, guided by structure-based drug design and a deeper understanding of the underlying biology, is likely to yield new and improved drug candidates for a variety of diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability.

References

- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. (n.d.).

- Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed. (n.d.).

- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (n.d.).

- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.).

- Quinazoline Derivatives.1 III. The Synthesis of 4-(3'-Diethylaminopropoxy)-6-chloroquinazoline (SN 12,254)2 | Journal of the American Chemical Society. (n.d.).

- A new series of 6-chloro-2,3-dihydro-4(1H)-quinazolinone derivatives as antiemetic and gastrointestinal motility enhancing agents - PubMed. (n.d.).

- Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - NIH. (n.d.).

- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - Brieflands. (n.d.).

- Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (n.d.).

- Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents | Request PDF. (n.d.).

- Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed. (n.d.).

- Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). (n.d.).

- Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - NIH. (n.d.).

- Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones. (n.d.).

- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC. (n.d.).

- Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents - PubMed. (n.d.).

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (n.d.).

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (n.d.).

- (PDF) Quinazoline derivatives: Synthesis and bioactivities. (n.d.).

- Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed. (n.d.).

- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. (n.d.).

- Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents - IJFMR. (n.d.).

- Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC. (n.d.).

- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (n.d.).

- Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed. (n.d.).

- Pharmacophore and 3D-QSAR Characterization of 6‑Arylquinazolin-4-amines as Cdc2-like Kinase 4 (Clk4) and Dual Specificity Tyrosine-phosphorylation-regulated Kinase 1A (Dyrk1A) Inhibitors - Ben-Gurion University of the Negev. (n.d.).

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (n.d.).

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h) - Medires Publishing. (n.d.).

- Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis - MDPI. (n.d.).

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).

- Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation - PubMed. (n.d.).

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - NIH. (n.d.).

- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal. (n.d.).

- Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - MDPI. (n.d.).

- Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - Frontiers. (n.d.).

- Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (n.d.).

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 10. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

6-Chloroquinazolin-4-amine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The quinazoline ring system, a bicyclic aromatic heterocycle, represents one of the most significant "privileged structures" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to numerous FDA-approved drugs. Within this class, the 6-chloro-4-aminoquinazoline scaffold has emerged as a particularly fruitful core for the development of targeted therapies. The strategic placement of the amino group at the C4 position and a chlorine atom at the C6 position creates a pharmacophore with an optimal balance of hydrogen bonding capacity, lipophilicity, and metabolic stability. This combination has proven exceptionally effective for designing potent and selective inhibitors of various protein kinases, most notably in oncology. This guide provides a detailed exploration of the 6-chloroquinazolin-4-amine core, covering its synthesis, key molecular targets, structure-activity relationships, and clinical significance, offering a comprehensive resource for professionals in drug discovery and development.

The Quinazoline Core: A Foundation of Pharmacological Diversity

A privileged structure is a molecular framework that can provide potent and selective ligands for multiple, distinct biological targets through targeted chemical modifications.[1] The 4-aminoquinazoline scaffold perfectly embodies this concept, exhibiting a pleiotropic pharmacological profile that includes anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive activities.[2][3][4][5][6] This versatility stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with the active sites of various enzymes and receptors.

The 4-amino group, in particular, is a critical feature, often serving as a key hydrogen bond donor and acceptor. This functionality is fundamental to its success in kinase inhibition, where it frequently forms crucial hydrogen bonds with the "hinge region" of the ATP-binding pocket, a conserved motif across the kinome.[7] This anchoring interaction provides a stable binding foundation, upon which further modifications can be made to achieve high affinity and selectivity.

The Strategic Role of the 6-Chloro Substituent

While the 4-aminoquinazoline core provides the primary binding anchor, the substituent at the C6 position plays a crucial role in modulating the compound's overall profile. The introduction of a chlorine atom at this position is a common and highly effective strategy in drug design for several reasons:

-

Enhanced Binding Affinity: The chloro group is lipophilic and can engage in favorable van der Waals or hydrophobic interactions within the target's binding pocket. For example, in p21-Activated Kinase 4 (PAK4) inhibitors, the 6-chloro group lies at the entrance to the hinge area, making van der Waals contacts with key residues such as Phe397 and Glu399, which contributes to the compound's potency.[8]

-

Modulation of Physicochemical Properties: Halogenation, particularly with chlorine, increases a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, preventing the formation of unwanted metabolites and potentially prolonging the drug's half-life.

-

Vectorial Orientation: The substituent at C6 helps to properly orient the rest of the molecule within the binding site, ensuring that other functional groups are positioned for optimal interactions.

The removal of the 6-chloro group often results in a significant reduction in potency and/or selectivity, underscoring its importance to the scaffold's activity.[8]

Synthesis of the this compound Core and Derivatives

The synthesis of the this compound scaffold is well-established and can be achieved through several efficient routes. A common and direct method begins with an appropriately substituted aminobenzonitrile.

Experimental Protocol: Synthesis of this compound

This protocol describes a one-step cyclization reaction to form the core scaffold.

Rationale: This procedure utilizes 2-amino-5-chlorobenzonitrile as the starting material. Formamide serves as both the reactant, providing the additional carbon and nitrogen atoms needed to form the pyrimidine ring, and the solvent. The high temperature is necessary to drive the cyclization reaction to completion.

Materials:

-

2-amino-5-chlorobenzonitrile

-

Formamide

-

Reaction flask with reflux condenser

-

Heating mantle

Procedure:

-

A solution of 2-amino-5-chlorobenzonitrile (e.g., 7.0 mmol) in formamide (20 mL) is prepared in a round-bottom flask.[9]

-

The mixture is heated to 180°C under a reflux condenser.[9]

-

The reaction is maintained at this temperature for several hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

-

The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The most common strategy for creating diverse libraries of compounds from this scaffold involves a two-step process: synthesis of an intermediate like 4,6-dichloroquinazoline, followed by a selective nucleophilic aromatic substitution (SNAr) reaction. DFT calculations have confirmed that the carbon atom at the C4 position is more susceptible to nucleophilic attack than the C2 position.[1][5][10] This regioselectivity allows for the reliable introduction of various amines at the C4 position to generate a wide array of 4-anilinoquinazoline derivatives, which are central to kinase inhibition.[11]

Key Biological Targets and Mechanisms of Action

The 6-chloro-4-aminoquinazoline scaffold has been successfully employed to target a range of proteins implicated in human disease.

Kinase Inhibition

This is the most prominent application of the scaffold. Many quinazoline derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often deregulated in cancer.[7]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, upon activation, triggers downstream pathways like PI3K-AKT and RAS-MAPK, promoting cell proliferation and survival.[12] Many cancers exhibit EGFR mutations or overexpression. 4-Anilinoquinazoline derivatives, such as the FDA-approved drugs Gefitinib and Erlotinib, mimic the adenine portion of ATP and bind to the EGFR active site, blocking its function and halting tumor growth.[7][11]

-

p21-Activated Kinase 4 (PAK4): PAK4 is a serine/threonine kinase involved in cytoskeletal dynamics, cell motility, and survival. It is overexpressed in several cancers, making it an attractive therapeutic target. Structure-based drug design has led to the development of potent and selective PAK4 inhibitors based on the 6-chloro-4-aminoquinazoline-2-carboxamide scaffold.[8]

Other Anticancer Mechanisms

Beyond direct kinase inhibition, derivatives of this scaffold can exert their anticancer effects through other mechanisms:

-

Tubulin Polymerization Inhibition: Some quinazolinone derivatives can inhibit the formation of microtubules, which are essential for cell division.[12] This disruption leads to mitotic arrest and ultimately apoptosis (programmed cell death).

-

Induction of Apoptosis: Many compounds based on this core have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[13][14]

Antimicrobial and Antiviral Activity

The scaffold's versatility extends beyond oncology. Novel derivatives have been identified with significant activity against:

-

MERS-CoV: A series of 4-anilino-6-aminoquinazoline derivatives showed potent inhibitory effects against Middle East Respiratory Syndrome-Coronavirus (MERS-CoV).[15]

-

Hepatitis B Virus (HBV): Certain quinolin-2(1H)-one derivatives demonstrated significant potency against the replication of HBV DNA.[16]

-

Methicillin-resistant Staphylococcus aureus (MRSA): Quinazolin-4(3H)-one derivatives have been identified as promising leads for developing new agents against the drug-resistant bacterium MRSA.[17]

Structure-Activity Relationships (SAR)

The development of potent and selective agents relies on a deep understanding of the structure-activity relationship (SAR)—how specific chemical modifications affect a compound's biological activity.

| Compound Class | Target(s) | Key Structural Features | Observed Activity | Reference(s) |

| 4-Anilinoquinazolines | EGFR, other kinases | C4-(3-chloro-4-fluoroanilino) group. C6/C7 substitutions with solubilizing groups. | Potent inhibition of EGFR. Basis for Gefitinib, Erlotinib. | [7][11] |

| 4-Aminoquinazoline-2-carboxamides | PAK4 | C6-chloro for van der Waals interactions. C4-amino with a piperazine tail for H-bonds. C2-carboxamide improves selectivity. | Sub-nanomolar to low nanomolar Ki values against PAK4. | [8] |

| 4-Anilino-6-aminoquinazolines | MERS-CoV | C4-(3-Chloro-4-fluoroaniline). C6-(3-cyanobenzyl)amine. | IC50 = 0.157 µM against MERS-CoV with low cytotoxicity. | [15] |

| Quinolin-2(1H)-ones | HBV | C6-chloro. C4-(2-chlorophenyl). C3-(2-hydroxyethyl) with further derivatization. | Potent inhibition of HBsAg/HBeAg secretion and HBV DNA replication. | [16] |

Key SAR Insights:

-

C4 Position: The nature of the substituent at the C4 position is paramount. For kinase inhibitors, a substituted aniline is often optimal for fitting into the hydrophobic pocket adjacent to the hinge region.

-

C6 Position: As discussed, the 6-chloro group is often critical for potency.

-

C2 Position: Modification at the C2 position can be used to improve selectivity and physicochemical properties. For instance, the introduction of a carboxamide group at C2 was essential for achieving high selectivity for PAK4 over other kinases.[8]

-

C7 Position: In many EGFR inhibitors, the C7 position is modified with groups like methoxyethoxy to enhance solubility and pharmacokinetic properties.

Clinical Significance and Future Outlook

The 4-aminoquinazoline scaffold is not merely of academic interest; it is the foundation of several life-saving medicines.

| Drug Name | Primary Target | Indication | Note on 6-Chloro Group |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer | Does not contain 6-chloro, but has 7-methoxy and a 3-chloro-4-fluoroanilino group. |

| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer | Features 6,7-bis(2-methoxyethoxy) substitutions. |

| Lapatinib | EGFR, HER2 | HER2-positive Breast Cancer | Contains a 6-[(5-chloro-2-furyl)methyl]sulfanyl group. |

| KPT-9274 | PAK4, NAMPT | Solid Tumors, Non-Hodgkin's Lymphoma | Advanced to Phase I clinical trials.[8] |

The clinical success of these agents validates the utility of the 4-aminoquinazoline core. However, challenges such as acquired drug resistance, particularly with EGFR inhibitors, necessitate continued innovation. Future research is focused on developing next-generation inhibitors that can overcome resistance mutations, as well as exploring novel applications of the scaffold against new targets. The proven track record and synthetic tractability of the this compound core ensure that it will remain a privileged and highly valuable structure in the medicinal chemist's toolkit for years to come.

References

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). IntechOpen.

- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Frontiers.

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications.

- Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. (n.d.). ResearchGate.

- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (n.d.). ACS Publications.

- PHARMCOLOGICAL ACTIVITIES OF SOME 4-CHLORO QUINAZOLINONE DERIVATIVES. (n.d.).

- Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents. (2011, January). PubMed.

- Quinazoline Derivatives.1 III. The Synthesis of 4-(3'-Diethylaminopropoxy)-6-chloroquinazoline (SN 12,254)2. (n.d.). ACS Publications.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI.

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI.

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). NIH.

- Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009, January 1). PubMed.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). PubMed.

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (n.d.). Medires Publishing.

- Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis. (n.d.). MDPI.

- Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. (n.d.). Google Patents.

- Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2014, September 12). PubMed.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 12). ResearchGate.

- Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). (2025, December 1). SCIREA.

- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI.

- Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (2020, August 8). ScienceDirect.

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]

- 5. researchgate.net [researchgate.net]

- 6. article.scirea.org [article.scirea.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. echemi.com [echemi.com]

- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 14. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) | MDPI [mdpi.com]

A Technical Guide to the Kinase Inhibitory Profile of the 6-Chloroquinazolin-4-amine Scaffold

Abstract

The 6-chloroquinazolin-4-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its recurring role in the development of potent and selective kinase inhibitors. Protein kinases, integral to cellular signaling, are frequently dysregulated in diseases like cancer, making them high-value therapeutic targets. This guide provides a comprehensive technical overview of the this compound scaffold, detailing its mechanism of action, extensive kinase inhibitory profile, and the structure-activity relationships that govern its potency and selectivity. Furthermore, it supplies field-proven, step-by-step protocols for the in vitro and cell-based evaluation of kinase inhibitors, designed to ensure data integrity and reproducibility. By synthesizing foundational principles with actionable methodologies, this document serves as an essential resource for researchers and drug development professionals dedicated to advancing kinase inhibitor discovery.

Introduction: The Primacy of Kinases and the Quinazoline Scaffold

The human kinome comprises over 500 protein kinases that act as master regulators of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their fundamental role in signal transduction makes them critical nodes in cell proliferation, differentiation, and survival pathways.[2] Consequently, aberrant kinase activity is a hallmark of numerous pathologies, most notably cancer, driving the relentless pursuit of targeted kinase inhibitors.[3][4]

Within the vast landscape of medicinal chemistry, certain molecular frameworks, termed "privileged scaffolds," appear with remarkable frequency in bioactive compounds. The quinazoline nucleus is a prominent example, particularly in the domain of oncology.[3] Its rigid, bicyclic structure provides an ideal platform for introducing diverse functionalities, allowing for fine-tuning of target affinity and pharmacokinetic properties. The this compound variant, in particular, has proven to be an exceptionally effective core for inhibitors targeting the ATP-binding site of various kinases, leading to the development of several clinically successful anticancer drugs.[4][5]

The Molecular Basis of Inhibition: Mechanism of Action

Derivatives of the this compound scaffold predominantly function as ATP-competitive inhibitors. They are designed to occupy the adenosine triphosphate (ATP) binding pocket in the catalytic domain of the kinase, directly preventing the phosphorylation of downstream substrates.

The inhibitory mechanism is anchored by key molecular interactions:

-

Hinge Region Binding: The quinazoline core orients itself within the ATP pocket to form one or more critical hydrogen bonds with the "hinge region," a flexible loop of amino acids connecting the N- and C-terminal lobes of the kinase domain. The N1 atom of the quinazoline ring commonly acts as a hydrogen bond acceptor from a backbone NH group in this region (e.g., Met793 in EGFR).[6]

-

Hydrophobic Interactions: The chloro-substituent at the 6-position and the aromatic nature of the quinazoline core engage in hydrophobic interactions with nonpolar residues lining the ATP pocket, enhancing binding affinity.

-

Solvent Front Exposure: Substituents attached at the 4-amino position typically project out towards the solvent-exposed region of the binding site. This position is a primary site for modification to improve potency, impart selectivity, and modulate physicochemical properties.[5]

Caption: General binding mode of the scaffold in a kinase ATP pocket.

Kinase Inhibitory Profile and Structure-Activity Relationship (SAR)

The versatility of the this compound scaffold is evident from the breadth of kinases it has been shown to inhibit. Modifications, particularly at the 4-amino position, dramatically influence its inhibitory profile.

Key Kinase Targets: Derivatives based on this scaffold have demonstrated potent activity against several critical kinase families:

-

EGFR (Epidermal Growth Factor Receptor): This is the most well-documented target. The scaffold is central to first-generation EGFR inhibitors used in cancer therapy.[3][7]

-

CLKs (Cdc2-like kinases) & DYRK1A: A series of 6-arylquinazolin-4-amines were identified as potent and selective inhibitors of Clk1, Clk4, and Dyrk1A, kinases involved in pre-mRNA splicing.[8][9][10]

-

PAK4 (p21-Activated Kinase 4): Structure-based design has led to potent and selective PAK4 inhibitors for anticancer applications, with compounds showing nanomolar efficacy.[11][12]

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Certain derivatives show dual inhibition of EGFR and VEGFR, an important strategy for targeting tumor growth and angiogenesis simultaneously.[6]

Structure-Activity Relationship (SAR) Insights:

-

The 4-Anilino Moiety: The nature of the substituted aniline at the 4-position is a critical determinant of potency and selectivity. Small, electron-withdrawing groups on the aniline ring often enhance activity. For example, a 3-bromo-aniline substituent can significantly boost EGFR inhibitory activity.[5]

-

The 6-Position: While chlorine is common, modifications at this position can fine-tune selectivity. Attaching larger aryl groups at the 6-position has been a key strategy in developing potent Clk4 inhibitors.[8]

-

The 7-Position: Substitution at the 7-position with small, solubilizing groups (e.g., methoxyethoxy) is often used to improve the pharmacokinetic properties of the inhibitor without compromising its binding affinity.

Table 1: Representative Kinase Inhibition Data for this compound Derivatives

| Kinase Target | Derivative Description | IC50 / Ki Value | Cell Line / Assay | Reference |

| PAK4 | 6-chloro-4-aminoquinazoline-2-carboxamide (Cpd 31) | Ki = 0.016 µM | Z'-Lyte Assay | [11] |

| PAK1 | 6-chloro-4-aminoquinazoline-2-carboxamide (Cpd 31) | Ki = 5.540 µM | Z'-Lyte Assay | [11] |

| Clk4 | 6-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine | IC50 < 100 nM | Bioluminescent Assay | [8] |

| Dyrk1A | 6-arylquinazolin-4-amine (Analogue 4) | Potency = 27 nM | Kinase Panel Screen | [8] |

| EGFR | 4-(3-bromoanilino)-6-(N-Boc-glycine)quinazoline | IC50 = 3.2 nM | In vitro kinase assay | [5] |

| HER2 | Quinazoline-pyrimidine hybrid (Cpd 6b) | IC50 = 0.083 µM | In vitro kinase assay | [7] |

Experimental Protocols for Kinase Profile Assessment

A rigorous and standardized experimental workflow is essential for accurately determining the inhibitory profile of a compound. The process begins with biochemical assays to determine direct enzyme inhibition and progresses to cell-based assays to confirm activity in a physiological context.[13]

Caption: A streamlined workflow from initial screening to cellular validation.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a generic, luminescence-based kinase assay (e.g., ADP-Glo™) to determine the half-maximal inhibitory concentration (IC50).[14] The principle involves quantifying the amount of ADP produced in a kinase reaction; lower ADP levels indicate greater inhibition.

A. Materials:

-

Recombinant Kinase of Interest

-

Kinase-specific substrate (peptide or protein)

-

Test Compound (serial dilution in DMSO)

-

ATP (at Km concentration for the kinase)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA)[1]

-

Positive Control Inhibitor (e.g., Staurosporine)

-

ADP-Glo™ Reagent & Kinase Detection Reagent

-

White, opaque 96- or 384-well assay plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence

B. Self-Validating Experimental Setup:

-

Controls are Critical:

-

0% Inhibition (High Activity): Reaction with kinase, substrate, ATP, and DMSO (vehicle).

-

100% Inhibition (Low Activity): Reaction with kinase, substrate, ATP, and a saturating concentration of the positive control inhibitor.

-

No Enzyme Control: Reaction with substrate, ATP, and buffer only (to measure background signal).

-

C. Step-by-Step Methodology:

-

Compound Plating: Prepare a 10-point serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 5 µL) of each concentration into the assay plate wells.[14] Also add DMSO vehicle and positive control to their respective wells.

-

Kinase Addition: Dilute the recombinant kinase in assay buffer to the desired working concentration. Add 10 µL of the diluted kinase to all wells except the "no enzyme" controls.

-

Reaction Initiation: Prepare a mixture of the substrate and ATP in assay buffer. Initiate the kinase reaction by adding 10 µL of this mixture to all wells. The final reaction volume is typically 25 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction remains in the linear range.

-

Reaction Termination & ADP Depletion: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. This step also depletes any unused ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which drives a luciferase reaction. Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

D. Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the 0% and 100% inhibition controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[15]

Protocol: Cell-Based Assay for On-Target Validation

After determining in vitro potency, it is crucial to confirm that the inhibitor affects its target within a living cell.[16][17] This protocol describes a method to quantify the phosphorylation of a kinase's direct downstream substrate via Western Blot or ELISA.[18]

A. Materials:

-

Cancer cell line known to have an active target kinase.

-

Cell culture medium, FBS, and supplements.

-

Test Compound.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: one specific for the phosphorylated substrate (p-Substrate) and one for the total substrate (t-Substrate).

-

HRP-conjugated secondary antibody.

-

ECL (Enhanced Chemiluminescence) substrate.

-

SDS-PAGE equipment and nitrocellulose membranes.

B. Step-by-Step Methodology:

-

Cell Culture and Plating: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Compound Treatment: Treat the cells with increasing concentrations of the test compound (centered around the IC50 value) for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Normalize all samples to the same protein concentration and separate them by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

-

Incubate the membrane with the primary antibody against the p-Substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, apply the ECL substrate, and visualize the bands using a chemiluminescence imager.

-

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with the antibody for the t-Substrate or a loading control like GAPDH.

C. Data Analysis:

-

Quantify the band intensity for the p-Substrate and normalize it to the t-Substrate or loading control. A dose-dependent decrease in the p-Substrate signal confirms on-target kinase inhibition in a cellular context.

Conclusion and Future Perspectives

The this compound scaffold remains a highly valuable and versatile platform for the design of novel kinase inhibitors. Its proven ability to effectively target the ATP-binding site of a diverse range of kinases, coupled with its synthetic tractability, ensures its continued relevance in drug discovery. The SAR data clearly indicate that strategic modifications to its core structure can yield compounds with high potency and improved selectivity profiles.

Future research will likely focus on developing next-generation inhibitors that can overcome acquired resistance mutations, a common challenge with targeted therapies. Furthermore, exploring novel substitutions to engage less conserved regions of the ATP pocket could lead to inhibitors with unique selectivity profiles against previously challenging kinase targets. The systematic application of the robust biochemical and cellular protocols outlined in this guide will be paramount to validating these new chemical entities and advancing the next wave of targeted therapeutics.

References

- INiTS. (2020). Cell-based test for kinase inhibitors.

- Profacgen. Cell-based Kinase Assays.

- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.

- Al-Suhaimi, E. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.

- Reddy, V. G., et al. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH.

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

- ACS Publications. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.

- MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).

- PubMed. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors.

- Noolvi, M. N., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.

- MDPI. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.

- Benchchem. Application Notes and Protocols for In Vitro Kinase Assay of Peraquinsin.

- NIH. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk).

- Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.

- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.

- PubMed. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk).

- edX. IC50 Determination.

- Gorgani, L., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH.

- PubMed. Pharmacophore and 3D-QSAR characterization of 6-arylquinazolin-4-amines as Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) inhibitors.

Sources

- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 8. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacophore and 3D-QSAR characterization of 6-arylquinazolin-4-amines as Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. courses.edx.org [courses.edx.org]

- 16. inits.at [inits.at]

- 17. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 18. reactionbiology.com [reactionbiology.com]

The Architectonics of Potency: A Technical Guide to the Structure-Activity Relationship of 6-Chloro-4-aminoquinazolines

Foreword: From Privileged Scaffold to Precision Therapeutics

The quinazoline nucleus represents a cornerstone in medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of clinically significant therapeutic agents.[1] Among its myriad derivatives, the 6-chloro-4-aminoquinazoline core has emerged as a particularly fruitful starting point for the development of potent and selective kinase inhibitors.[1][2] This guide eschews a conventional template to instead provide a deep, mechanistically-grounded exploration of the structure-activity relationships (SAR) governing this specific chemical class. We will dissect the causal links between molecular architecture and biological function, offering not just a compilation of data, but a narrative of scientific inquiry and rational drug design. Our focus will be on elucidating how subtle modifications to this core structure can dramatically influence target engagement, cellular activity, and overall therapeutic potential, primarily within the context of oncology.

I. The 6-Chloro-4-aminoquinazoline Core: An Anchor in the ATP-Binding Site

The therapeutic efficacy of many 6-chloro-4-aminoquinazoline derivatives stems from their ability to function as ATP-competitive inhibitors of protein kinases.[2][3] The fundamental interactions of the unsubstituted core are critical to its inhibitory action. The quinazoline ring itself provides a rigid scaffold that orients key functionalities within the ATP-binding pocket of the target kinase.

A pivotal interaction is the formation of a hydrogen bond between the nitrogen at position 1 (N-1) of the quinazoline ring and the backbone amide of a conserved methionine residue in the hinge region of the kinase domain.[4] This anchoring interaction is a hallmark of many quinazoline-based kinase inhibitors. The 4-amino group serves as a crucial attachment point for various aryl or heteroaryl substituents that explore deeper regions of the ATP-binding site, contributing to both potency and selectivity.

The seemingly simple chloro group at the C-6 position plays a more complex role than might be initially assumed. It resides in a region of the ATP-binding pocket that can influence van der Waals interactions with nearby residues.[5] For instance, in p21-Activated Kinase 4 (PAK4), the 6-chloro group engages in van der Waals contacts with Phe397, Glu399, and Ile327, contributing to the inhibitor's potency and selectivity.[5] The substitution of this chlorine with other halogens or electron-withdrawing groups can modulate these interactions, fine-tuning the compound's activity.[5]

II. Deconstructing the SAR: A Positional Analysis

The true power of the 6-chloro-4-aminoquinazoline scaffold lies in its amenability to chemical modification at several key positions. Each substitution offers an opportunity to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

The Critical C-4 Position: Probing the Adenine Region and Beyond

The substituent at the 4-amino position is arguably the most critical determinant of a compound's activity and selectivity profile. This group typically consists of an aniline or a related aromatic system that mimics the adenine moiety of ATP.

-

Substitutions on the 4-Anilino Ring: Small, lipophilic groups at the meta-position of the 4-anilino ring, such as a chloro or bromo group, often lead to a significant increase in inhibitory potency against kinases like EGFR.[6] This is exemplified in the structures of approved drugs like Gefitinib and Erlotinib.[2] The presence of a solubilizing group, often a morpholine or piperazine, at the para-position can enhance pharmacokinetic properties without compromising potency.[6]

-

Conformational Flexibility: Introducing linkers, such as a thiophene-2-ylmethanamine at the C-4 position, can increase the conformational flexibility of the molecule, allowing for optimal positioning within the ATP-binding pocket and potentially leading to improved antiproliferative activity.[6]

The C-6 and C-7 Positions: Modulating Solubility and Selectivity

Substitutions at the C-6 and C-7 positions of the quinazoline ring primarily influence the inhibitor's interaction with the solvent-accessible region of the ATP-binding pocket.

-

The Role of the 6-Chloro Group: As previously mentioned, the 6-chloro group contributes to van der Waals interactions.[5] Replacing it with other electron-withdrawing groups like fluorine or bromine can maintain strong affinity for the target kinase, although this may come at the cost of reduced selectivity.[5]

-

Enhancing Potency and Solubility at C-7: The addition of small, electron-donating groups, such as methoxy groups, at the C-7 position can enhance the overall activity of the compound.[7] Furthermore, the introduction of longer alkoxy chains bearing solubilizing groups like morpholine or piperidine at C-6 and C-7 can significantly improve the aqueous solubility and pharmacokinetic profile of the inhibitor.[6]

The C-2 Position: A Vector for Novel Interactions

While often unsubstituted in first-generation inhibitors, the C-2 position offers a valuable vector for extending into different regions of the ATP-binding pocket and achieving novel interactions.

-

Targeting the DFG Motif: By incorporating a carboxamide group at the C-2 position, it is possible to design inhibitors that specifically target the highly conserved DFG (Asp-Phe-Gly) motif in its "DFG-out" conformation, a strategy that can lead to enhanced selectivity for certain kinases like PAK4.[5]

-

Broadening the Activity Spectrum: The introduction of various heterocyclic moieties at the C-2 position, such as pyrrolidine, can lead to broad-spectrum antitumor activity against a range of cancer cell lines.[8]

The following diagram illustrates the key substitution points on the 6-chloro-4-aminoquinazoline scaffold and their general impact on activity.

Caption: Key substitution points on the 6-chloro-4-aminoquinazoline core.

III. Synthetic Strategies: Building the Core and Its Derivatives

The synthesis of 6-chloro-4-aminoquinazoline derivatives is typically achieved through a multi-step process, with the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline intermediate being a key transformation.[9][10]

General Synthetic Workflow

Caption: General synthetic workflow for 6-chloro-4-aminoquinazoline derivatives.

Detailed Experimental Protocol: Synthesis of a 4-Anilino-6-chloroquinazoline

This protocol provides a representative procedure for the synthesis of a 4-anilino-6-chloroquinazoline derivative via an SNAr reaction.

Materials:

-

4,6-dichloroquinazoline

-

Substituted aniline

-

Isopropanol (or other suitable solvent)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a solution of 4,6-dichloroquinazoline (1.0 eq) in isopropanol, add the desired substituted aniline (1.1 eq) and DIPEA (1.5 eq).

-